4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride
Description
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
Molecular Formula |
C11H13ClN2OS |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H12N2OS.ClH/c1-14-10-4-2-8(3-5-10)6-9-7-15-11(12)13-9;/h2-5,7H,6H2,1H3,(H2,12,13);1H |
InChI Key |
KSBMOOCFFWLDBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CSC(=N2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride typically involves the reaction of 4-methoxybenzyl chloride with thioamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and methoxyphenyl group are susceptible to oxidation under controlled conditions:
For example, treatment with H₂O₂ generates sulfoxide intermediates, while stronger oxidants like KMnO₄ may degrade the thiazole moiety entirely .
Alkylation and Acylation
The primary amine group undergoes nucleophilic reactions:
| Reaction Type | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives | EtOH, K₂CO₃, reflux | |
| Acylation | Acetyl chloride | N-acetylated thiazole | DCM, room temperature |
These reactions typically proceed in polar aprotic solvents, with yields dependent on steric hindrance from the methoxyphenyl group.
Nucleophilic Substitution
The chloromethyl group (from the hydrochloride salt) participates in SN2 reactions:
| Nucleophile | Product | Conditions | Reference |
|---|---|---|---|
| Hydroxide (OH⁻) | Free amine (after deprotonation) | NaOH, H₂O, RT | |
| Thiols (e.g., RSH) | Thioether derivatives | DMF, 60°C |
Deprotonation with NaOH regenerates the free base, enabling further functionalization.
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation:
Cyclization and Ring-Opening
Under specific conditions, the thiazole ring can undergo further transformations:
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Thermal cyclization | High-temperature pyrolysis | Fused polycyclic compounds | |
| Acid hydrolysis | Concentrated H₂SO₄, reflux | Ring-opened thioamide intermediates |
Comparative Reactivity Table
Key functional groups and their reactivity:
| Functional Group | Reactivity Rank (1–5) | Dominant Reaction Types |
|---|---|---|
| Thiazole ring | 4 | Oxidation, electrophilic substitution |
| Primary amine (-NH₂) | 5 | Alkylation, acylation |
| Methoxyphenyl group | 2 | Demethylation (under strong acids/bases) |
Stability and Storage
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
Uniqueness
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher potency in certain biological assays and greater stability under various conditions .
Biological Activity
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole class, which is characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating microbial infections and cancer.
The molecular formula of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is with a molar mass of approximately 239.74 g/mol. The presence of the methoxy group on the phenyl ring enhances its solubility and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The thiazole ring facilitates the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. This mechanism is crucial for its effectiveness in pharmacological applications.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Anticancer Properties
In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For example, related compounds have been shown to activate caspase pathways with an effective concentration (EC50) as low as 2 nM in T47D breast cancer cells . The inhibition of tubulin polymerization by these compounds further supports their potential as anticancer agents.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of thiazole derivatives. For example, one study evaluated their effects against hydrogen peroxide-induced damage in PC12 cells, revealing a significant reduction in cell death compared to controls . This suggests potential applications in neurodegenerative diseases.
Study on Antidepressant Activity
A study investigated the effects of various compounds, including thiazole derivatives, on the activity of antidepressants in rat models. The results indicated that these compounds could modulate the response to antidepressant therapies by influencing neurotransmitter systems .
In Vivo Efficacy
In vivo studies using animal models have shown that thiazole-containing compounds can significantly reduce tumor growth and enhance survival rates in cancer-bearing mice . These findings underscore the therapeutic potential of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride in oncology.
Data Summary
Q & A
Basic: What are the common synthetic routes for preparing 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride, and what experimental parameters are critical for success?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions involving substituted thiazole precursors. A key route involves reacting 4-methoxybenzyl chloride with thioamide derivatives under controlled conditions. For example:
- Step 1: React 4-methoxybenzyl chloride with thiourea in ethanol to form a thiazole intermediate.
- Step 2: Introduce an amine group via nucleophilic substitution or reductive amination.
Critical parameters include: - Temperature: Maintain 60–80°C to prevent side reactions .
- Catalyst: Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent: Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .
Advanced: How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
Methodological Answer:
Computational reaction design (e.g., using ICReDD’s framework) integrates quantum mechanics and data science to predict viable pathways :
- Reaction Path Search: Employ density functional theory (DFT) to model transition states and identify low-energy pathways.
- Descriptor Analysis: Extract key variables (e.g., bond dissociation energies) to prioritize experimental conditions.
- Case Study: Simulations of thiazole ring closure revealed that substituent electronic effects (e.g., methoxy groups) lower activation barriers by 15–20 kcal/mol .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound’s structure?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C-S bond: ~1.68 Å in thiazole rings) .
- NMR Spectroscopy:
- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 267) .
Advanced: How do researchers evaluate the biological activity of this compound, and what contradictions arise in pharmacological assays?
Methodological Answer:
- In Vitro Assays: Screen against enzyme targets (e.g., kinase inhibitors) using fluorescence polarization or calorimetry.
- Contradictions:
Basic: What methods ensure purity and stability of this compound during storage?
Methodological Answer:
- HPLC Analysis: Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
- Stability: Store at –20°C under nitrogen to prevent oxidation of the thiazole ring .
- Lyophilization: Enhances shelf life by reducing hydrolytic decomposition .
Advanced: How can reaction engineering principles (e.g., process control) improve yield in multi-step syntheses?
Methodological Answer:
- Process Intensification: Use microreactors to enhance heat/mass transfer in exothermic steps (e.g., cyclization) .
- DoE (Design of Experiments): Optimize variables (e.g., stoichiometry, residence time) via response surface modeling.
- Case Study: A 2³ factorial design increased yield from 45% to 72% by adjusting catalyst loading and temperature .
Basic: What safety precautions are required when handling intermediates like chloromethyl-thiazole derivatives?
Methodological Answer:
- PPE: Wear nitrile gloves and goggles to avoid skin/eye irritation (Risk Code: 36/37/38) .
- Ventilation: Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., HCl gas) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can interdisciplinary approaches (e.g., bioinformatics) elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking: Predict binding modes to targets (e.g., kinases) using AutoDock Vina.
- SAR Libraries: Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens) and correlate with activity .
- Cheminformatics: Apply QSAR models to prioritize derivatives with optimal logP (2–4) and polar surface area (<90 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
